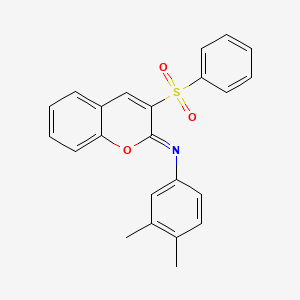
(Z)-3,4-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3,4-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline, also known as DPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPCA belongs to the class of chromene derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
(Z)-3,4-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anticancer activity. (Z)-3,4-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In addition to its anticancer activity, (Z)-3,4-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has also been shown to possess anti-inflammatory and antioxidant properties. It has been demonstrated to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and asthma.
Mechanism of Action
The mechanism of action of (Z)-3,4-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. For example, (Z)-3,4-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. It also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a critical role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
(Z)-3,4-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has been shown to modulate various biochemical and physiological processes. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. (Z)-3,4-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are implicated in the development of pain and inflammation.
Advantages and Limitations for Lab Experiments
(Z)-3,4-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it suitable for large-scale production. It also exhibits potent biological activity at relatively low concentrations, which makes it an attractive candidate for drug development. However, (Z)-3,4-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has some limitations. It is not very soluble in water, which can make it challenging to use in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the research on (Z)-3,4-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential applications in the treatment of inflammatory diseases. Future studies should focus on optimizing its pharmacokinetic properties and identifying potential drug targets. Finally, there is a need for further studies to explore the potential adverse effects of (Z)-3,4-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline and to ensure its safety for clinical use.
Synthesis Methods
The synthesis of (Z)-3,4-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline involves the condensation of 3-(phenylsulfonyl)chromone with 3,4-dimethylaniline in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The synthetic route for (Z)-3,4-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has been optimized to provide high yields and purity, making it suitable for large-scale production.
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c1-16-12-13-19(14-17(16)2)24-23-22(15-18-8-6-7-11-21(18)27-23)28(25,26)20-9-4-3-5-10-20/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDLORLDYWZNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3,4-dimethyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

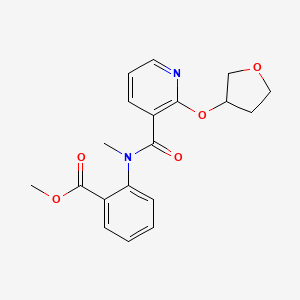
![N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2580093.png)

![N-cyclohexyl-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2580096.png)
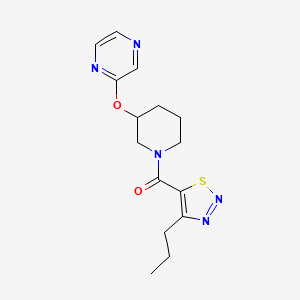
![2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide](/img/structure/B2580099.png)
![9-methoxy-2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one](/img/structure/B2580101.png)
![(2-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2580103.png)
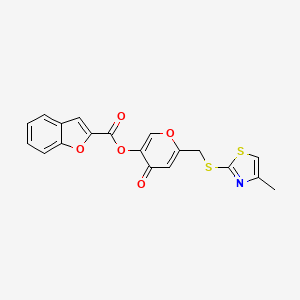
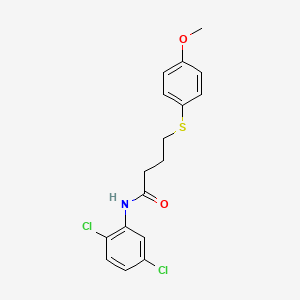
![N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2580107.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2580108.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2,3-dimethylphenyl)butanamide](/img/structure/B2580109.png)
![N-[(6-Methylpyridin-2-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2580111.png)